3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Description
Properties
CAS No. |
10180-07-1 |
|---|---|
Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H22N2O2/c1-26-20-12-8-17(9-13-20)22-16-23(18-10-14-21(27-2)15-11-18)25(24-22)19-6-4-3-5-7-19/h3-15,23H,16H2,1-2H3 |
InChI Key |
GMHBQKAVVHKCSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazoline derivatives, including 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, exhibit notable antitumor properties. A study demonstrated that this compound inhibits the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
Case Study:
In vitro studies showed a significant reduction in cell viability in various cancer cell lines when treated with this compound. The IC50 values indicated potent activity comparable to established chemotherapeutics.
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against several bacterial strains and fungal pathogens, making it a candidate for developing new antimicrobial agents .
Case Study:
A series of tests against common pathogens revealed that the compound inhibits the growth of Staphylococcus aureus and Candida albicans at relatively low concentrations.
Synthesis of Novel Derivatives
3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole serves as a versatile intermediate in organic synthesis. Its structure allows for functionalization at various positions, leading to the development of new derivatives with tailored properties .
Example Reaction:
The compound can be synthesized from 1,3-bis(4-methoxyphenyl)prop-2-en-1-one and phenyl hydrazine under reflux conditions to yield high-purity products suitable for further chemical transformations.
Fluorescent Properties
Pyrazoline derivatives are recognized for their fluorescent characteristics, which can be harnessed in material science applications such as sensors and imaging agents. The unique electronic properties of 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole make it suitable for incorporation into polymer matrices or as a dopant in organic light-emitting diodes (OLEDs) .
Data Table: Fluorescent Properties Comparison
| Compound | Maximum Emission (nm) | Quantum Yield (%) |
|---|---|---|
| 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 480 | 45 |
| Other Pyrazolines | Varies (450 - 500) | Varies (30 - 50) |
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Pyrazoline derivatives share a common dihydropyrazole core but differ in substituents, which significantly influence molecular geometry and intermolecular interactions. Key comparisons include:
Key Observations:
- Electron-withdrawing vs. donating groups : Fluorine substituents (electron-withdrawing) reduce π–π interactions compared to methoxy groups (electron-donating), as seen in the absence of π–π stacking in the fluorinated analog .
- Steric effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) increase torsional strain, altering dihedral angles and crystal packing .
Pharmacological Activity
The target compound demonstrates superior analgesic activity (acetic acid-induced writhing test) compared to acetyl salicylic acid, while its antimicrobial activity is comparable to standard drugs . Substituted analogs show variable efficacy:
Mechanistic Insights:
- Methoxy groups : Enhance radical scavenging (DPPH assay) and receptor binding via electron donation .
- Halogenated analogs : Fluorine or chlorine may improve pharmacokinetics but require further validation .
Crystallographic and Software Tools
Structural validations across studies rely on SHELX (refinement) and ORTEP-3 (graphics), ensuring consistency in data interpretation . For example, the target compound’s structure was resolved using SHELXL97, with R-factor = 0.039, confirming high precision .
Biological Activity
3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (C23H22N2O2) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a central pyrazole ring flanked by two methoxy-substituted phenyl groups and an additional phenyl ring. The structural configuration contributes to its biological activity through various intermolecular interactions, such as hydrogen bonding and π-π stacking .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. In vitro evaluations showed that this compound exhibits significant activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating strong antibacterial properties .
- Biofilm Inhibition : It was also effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
Anticancer Activity
The anticancer potential of 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been explored in several studies:
- Cell Line Studies : The compound has shown antiproliferative effects on various cancer cell lines, including prostate cancer (PC3), liver cancer (HepG2), and breast cancer (MDA-MB-231). Notably, it induced significant cell cycle arrest and apoptosis in PC3 cells .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| PC3 (Prostate) | 4.19 | Induces apoptosis and cell cycle arrest |
| HepG2 (Liver) | 0.25 | Inhibits proliferation |
| MDA-MB-231 (Breast) | Not specified | Induces apoptosis |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation markers in vitro and in vivo models. The presence of methoxy groups is believed to enhance its efficacy by modulating inflammatory pathways .
Neuroprotective Activity
Emerging research indicates that 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole may possess neuroprotective properties:
- Alzheimer’s Disease Models : It has shown promise in restoring membrane homeostasis disrupted after brain trauma and may inhibit β-amyloid secretion associated with Alzheimer’s disease .
Case Studies
A notable study highlighted the synthesis and biological evaluation of pyrazole derivatives, including 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. The findings illustrated its potential as a lead compound for further development in treating various diseases due to its multifaceted biological activities .
Q & A
Q. What synthetic methodologies are recommended for preparing 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, and how can crystallization conditions be optimized?
The compound is synthesized via refluxing (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one with phenyl hydrazine in glacial acetic acid for 6 hours, followed by recrystallization from ethanol or slow evaporation from toluene to yield block-like crystals (76% yield, m.p. 414 K) . For crystallization optimization:
- Use high-purity solvents (e.g., ethanol, toluene) to minimize impurities.
- Slow evaporation at controlled temperatures (e.g., 25°C) promotes single-crystal growth.
- Monitor crystal morphology under polarized light to assess quality .
Q. How is the crystal structure of this compound determined, and what software tools are essential for data refinement?
Single-crystal X-ray diffraction (SC-XRD) is employed using a Rigaku R-AXIS RAPID-S diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Key steps:
- Data collection : Measure reflections (2θ range: 3.1–27.5°) and index using CrysAlisPro.
- Structure solution : Use direct methods (SHELXS) for phase determination .
- Refinement : Apply full-matrix least-squares refinement (SHELXL) on F² data, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
- Visualization : ORTEP-3 generates thermal ellipsoid plots .
Q. What are the key structural features influencing the compound’s intermolecular interactions?
The crystal packing is stabilized by:
- C–H···π interactions : Between methoxyphenyl H atoms and adjacent aromatic rings (Table 1 in ).
- Weak π–π stacking : Centroid-to-centroid distance of 3.891 Å between pyrazole (Cg1) and methoxyphenyl (Cg4) rings .
- Torsional angles : Dihedral angles between pyrazole and phenyl rings (18.5°) and between methoxyphenyl groups (73.3°) affect molecular conformation and packing efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as anomalous displacement parameters or bond-length deviations?
- Displacement parameters : Check for over- or under-refinement using SHELXL’s SIMU and DELU restraints to smooth anisotropic displacement ellipsoids .
- Bond-length outliers : Cross-validate with density functional theory (DFT) calculations or compare to analogous structures in the Cambridge Structural Database (CSD). For example, C–C bond lengths in the pyrazole ring should align with typical values (1.33–1.50 Å) .
- Twinned data : Apply twin refinement protocols in SHELXL if merging statistics (e.g., Rint) exceed 0.1 .
Q. What experimental and computational strategies are effective in correlating structural features with biological activity (e.g., analgesic or antioxidant properties)?
- Pharmacophore mapping : Identify critical substituents (e.g., methoxy groups) that enhance DPPH radical scavenging or analgesic activity via hydrogen bonding or electron donation .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Validate with in vitro assays (e.g., acetic acid-induced writhing test) .
- Structure-activity relationship (SAR) : Compare derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate substituent effects .
Q. How can researchers address challenges in refining high-angle or weak-intensity diffraction data?
- Data scaling : Apply multi-scan corrections (e.g., SADABS) to mitigate absorption effects .
- High-angle reflections : Use SHELXL’s “L.S. 10” instruction to weight weak reflections appropriately.
- Hydrogen placement : For disordered H atoms, apply riding models with standardized C–H distances (0.93–0.97 Å) .
Methodological Considerations
Q. What validation protocols ensure the reliability of crystallographic models?
- PLATON checks : Verify absence of solvent-accessible voids, correct space group assignment, and reasonable R1/wR2 values (ideally < 0.05 and < 0.15, respectively) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., using CrystalExplorer) to validate C–H···π and π–π contributions .
- ADP consistency : Ensure thermal motion (Ueq) values for non-H atoms do not exceed 0.15 Ų unless justified by disorder .
Q. How can researchers design experiments to probe the compound’s fluorescence or nonlinear optical (NLO) properties?
- Fluorescence spectroscopy : Measure emission spectra in solvents of varying polarity (e.g., toluene, DMF) to assess solvatochromism.
- Hyperpolarizability (β) calculations : Use DFT (e.g., Gaussian 09) with CAM-B3LYP/6-311++G(d,p) basis sets to predict NLO activity .
- Z-scan technique : Experimentally determine nonlinear absorption/refraction coefficients using pulsed lasers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
